molecular formula C17H22N4O4 B7098679 N-(2-ethoxy-4-methylphenyl)-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxamide

N-(2-ethoxy-4-methylphenyl)-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxamide

Cat. No.: B7098679
M. Wt: 346.4 g/mol
InChI Key: CDGKBBXMTLMYIT-UHFFFAOYSA-N
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Description

N-(2-ethoxy-4-methylphenyl)-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including an ethoxy group, a methylphenyl group, and a triazaspirodecane core, contributes to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-ethoxy-4-methylphenyl)-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-3-25-13-9-11(2)5-6-12(13)18-16(24)21-8-4-7-17(10-21)14(22)19-15(23)20-17/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,18,24)(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGKBBXMTLMYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)NC(=O)N2CCCC3(C2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxy-4-methylphenyl)-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable amide, followed by cyclization using a catalyst such as copper or palladium. The reaction conditions often include solvents like dichloromethane or toluene, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as recrystallization, chromatography, or distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxy-4-methylphenyl)-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

N-(2-ethoxy-4-methylphenyl)-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological profile.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethoxy-4-methylphenyl)-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxamide
  • N-(4-methylphenyl)-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxamide
  • N-(2-ethoxy-4-methylphenyl)-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxylate

Uniqueness

N-(2-ethoxy-4-methylphenyl)-2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxamide stands out due to its specific combination of functional groups and spirocyclic structure, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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